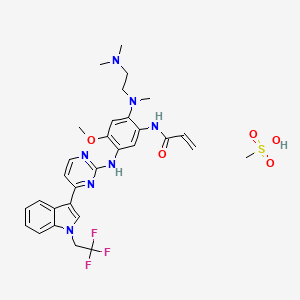

Befotertinib mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2226167-02-6 |

|---|---|

Molecular Formula |

C30H36F3N7O5S |

Molecular Weight |

663.7 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |

InChI |

InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |

InChI Key |

FFQDXZLQXPZZDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Befotertinib Monomesilate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befotertinib monomesilate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC). Developed by InventisBio and Betta Pharmaceuticals, befotertinib has demonstrated potent and selective activity against EGFR mutations, including the T790M resistance mutation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of befotertinib. It includes a detailed summary of its preclinical and clinical data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in the field of oncology.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene revolutionized the treatment landscape for a subset of NSCLC patients, leading to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). While first and second-generation EGFR TKIs initially provide significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene, limits their long-term efficacy.

Befotertinib (formerly D-0316) is a potent, selective, and irreversible third-generation EGFR-TKI designed to overcome T790M-mediated resistance while also targeting initial activating EGFR mutations, such as exon 19 deletions and the L858R mutation.[1] This guide will delve into the scientific underpinnings of befotertinib, from its chemical synthesis to its clinical application.

Discovery and Development

Befotertinib was discovered by InventisBio, a clinical-stage biotech company, and has been co-developed with Betta Pharmaceuticals Co., Ltd.[1] It was approved in China in May 2023 for the treatment of patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation whose disease has progressed on or after prior EGFR-TKI therapy.[1]

Mechanism of Action

Befotertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action is characterized by the following key features:

-

Covalent Binding: Befotertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding leads to sustained inhibition of EGFR signaling.

-

Selectivity for Mutated EGFR: It exhibits high selectivity for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) over wild-type EGFR (WT-EGFR). This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, thereby reducing toxicities commonly associated with earlier generation EGFR-TKIs, such as skin rash and diarrhea.

-

Overcoming T790M Resistance: The T790M mutation increases the affinity of the EGFR kinase for ATP, rendering competitive inhibitors less effective. Befotertinib's irreversible binding mechanism allows it to effectively inhibit the T790M mutant receptor, even in the presence of high intracellular ATP concentrations.[2]

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, activating downstream signaling cascades critical for cell proliferation, survival, and differentiation. The two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. Befotertinib's inhibition of EGFR phosphorylation effectively blocks these downstream signals.

Chemical Synthesis

Befotertinib monomesilate is a pyrimidine derivative. The synthesis of its core structure involves the construction of a substituted pyrimidine ring, followed by the introduction of the indole and acrylamide moieties. While the specific, detailed synthesis scheme is proprietary, a general plausible synthetic route can be inferred from patent literature (such as WO2019218987A1) and knowledge of pyrimidine chemistry. The synthesis would likely involve a multi-step process culminating in the final active pharmaceutical ingredient. The IUPAC name for Befotertinib is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(2,2,2-trifluoroethyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.

A generalized workflow for the synthesis is presented below.

Preclinical Pharmacology

Comprehensive preclinical studies were conducted to evaluate the efficacy, pharmacokinetics, and safety of befotertinib.

In Vitro Efficacy

The inhibitory activity of befotertinib against various EGFR mutations was assessed using enzymatic and cell-based assays.

| EGFR Mutation | IC50 (nM) |

| Exon 19 Deletion | <1 |

| L858R | <1 |

| L858R/T790M | <1 |

| WT-EGFR | ~10-50 |

Note: The IC50 values are representative and may vary between different studies.

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models (e.g., rats, dogs) demonstrated that befotertinib has favorable oral bioavailability and a pharmacokinetic profile suitable for once-daily dosing.

Toxicology

Good Laboratory Practice (GLP) compliant toxicology studies were conducted in rodents and non-rodents to assess the safety profile of befotertinib. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for clinical trials.

Clinical Development

Befotertinib has undergone extensive clinical evaluation in patients with EGFR-mutated NSCLC.

Phase II Clinical Trial (NCT03861156)

This multicenter, single-arm, open-label study evaluated the efficacy and safety of befotertinib in patients with locally advanced or metastatic NSCLC who had progressed on prior EGFR-TKI therapy and harbored the T790M resistance mutation.

| Parameter | Cohort A (50 mg) | Cohort B (75-100 mg) |

| Objective Response Rate (ORR) | 54.0% | 67.6% |

| Median Progression-Free Survival (PFS) | 11.0 months | 12.5 months |

| Median Overall Survival (OS) | 23.9 months | 31.5 months |

Data as of May 31, 2023.[3]

Phase III Clinical Trial (NCT04206072)

This randomized, open-label, multicenter study compared the efficacy and safety of befotertinib with icotinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutated NSCLC.

| Parameter | Befotertinib | Icotinib |

| Median Progression-Free Survival (PFS) | 22.1 months | 13.8 months |

Experimental Protocols

EGFR Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase (wild-type or mutant)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Test compound (Befotertinib)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase buffer.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then quantified via a luciferase-based reaction.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Bioanalytical Method for Befotertinib Quantification in Human Plasma

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of befotertinib in human plasma samples.[4]

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of befotertinib).

-

Precipitate proteins by adding a solvent such as acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection: Multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for befotertinib and the internal standard are optimized for sensitivity and selectivity.

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of befotertinib in the quality control and unknown samples using the calibration curve.

Conclusion

Befotertinib monomesilate is a significant addition to the armamentarium of targeted therapies for EGFR-mutated NSCLC. Its potent and selective inhibition of EGFR, particularly the T790M resistance mutation, has translated into meaningful clinical benefits for patients. The information provided in this technical guide, encompassing its discovery, mechanism of action, synthesis, and key experimental data and protocols, is intended to serve as a valuable resource for researchers and clinicians working to advance the field of oncology and improve outcomes for patients with lung cancer. Further research into combination therapies and mechanisms of resistance to befotertinib will be crucial in continuing the progress in personalized cancer medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]

- 3. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Studies of Befotertinib Monomesilate: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib monomesilate (also known as D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC).[1] Like other third-generation EGFR TKIs, befotertinib is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile is intended to improve the therapeutic index and overcome resistance to earlier-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the available preclinical data on befotertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology.

Mechanism of Action

Befotertinib functions as an irreversible inhibitor of the EGFR kinase domain. It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR protein. This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2] The primary signaling cascades inhibited by befotertinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

EGFR Signaling Pathway Inhibition by Befotertinib

References

Befotertinib Monomesilate: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib monomesilate (also known as D-0316) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index in the treatment of non-small cell lung cancer (NSCLC). This guide provides an in-depth overview of the target selectivity profile of Befotertinib, including available data, typical experimental methodologies used in its characterization, and visualizations of its mechanism of action.

Core Target Selectivity Profile

Befotertinib is an orally active, irreversible third-generation EGFR TKI.[4][5] Its primary mechanism of action is the potent and selective inhibition of EGFR kinase activity in tumors harboring activating mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2] A key characteristic of third-generation inhibitors like Befotertinib is their significantly lower activity against wild-type EGFR, which is responsible for many of the dose-limiting toxicities of earlier generation TKIs, such as rash and diarrhea.[2]

While specific, publicly available kinome scan data with IC50 values for a broad panel of kinases for Befotertinib is limited, the collective evidence from clinical trials and preclinical descriptions emphasizes its high selectivity for mutant EGFR over wild-type EGFR.

Table 1: Befotertinib Activity against EGFR Mutations (Qualitative Summary)

| Target | Befotertinib Activity | Selectivity vs. WT EGFR |

| EGFR Exon 19 Deletions | High | High |

| EGFR L858R Mutation | High | High |

| EGFR T790M Resistance Mutation | High | High |

| Wild-Type (WT) EGFR | Low | - |

Experimental Protocols

The target selectivity of Befotertinib is determined through a series of biochemical and cell-based assays. The following are detailed descriptions of the typical experimental protocols employed for this purpose.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of Befotertinib to inhibit the enzymatic activity of purified kinase domains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Befotertinib against a panel of purified kinases, including wild-type and mutant forms of EGFR.

Materials:

-

Recombinant human kinase enzymes (e.g., EGFR-WT, EGFR-L858R, EGFR-Exon19del, EGFR-L858R/T790M)

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr)4:1)

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

-

Befotertinib monomesilate in a suitable solvent (e.g., DMSO)

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

-

96- or 384-well assay plates

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or luminescence reader

Procedure:

-

Compound Preparation: A serial dilution of Befotertinib is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the assay plate, the recombinant kinase, the peptide substrate, and the assay buffer are combined.

-

Inhibitor Addition: The prepared dilutions of Befotertinib (or vehicle control) are added to the wells and pre-incubated with the kinase for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP).

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a termination buffer (e.g., phosphoric acid).

-

Signal Detection:

-

Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™): The amount of ADP produced is measured using a luminescence-based assay.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each Befotertinib concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of Befotertinib on the growth and survival of cancer cell lines engineered to express different EGFR mutations.

Objective: To determine the half-maximal effective concentration (EC50) of Befotertinib for inhibiting the proliferation of cells dependent on specific EGFR mutations.

Materials:

-

Cancer cell lines (e.g., PC-9 with EGFR exon 19 deletion, H1975 with EGFR L858R/T790M, and A431 with wild-type EGFR)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Befotertinib monomesilate

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Befotertinib or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment:

-

MTT/MTS Assay: The reagent is added to each well and incubated for 2-4 hours. The formazan product is then solubilized, and the absorbance is measured at a specific wavelength.

-

CellTiter-Glo® Assay: The reagent, which measures intracellular ATP levels, is added to the wells, and luminescence is measured.

-

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The EC50 value is calculated by plotting the percentage of viability against the logarithm of the Befotertinib concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by Befotertinib

The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by Befotertinib. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. Befotertinib, by binding to the ATP-binding pocket of the mutant EGFR kinase domain, blocks this initial phosphorylation step, thereby inhibiting all downstream signaling.

Befotertinib inhibits EGFR autophosphorylation.

Kinase Selectivity Profiling Workflow

The following flowchart outlines a typical workflow for determining the kinase selectivity profile of a compound like Befotertinib. It begins with a broad primary screen against a large panel of kinases at a single high concentration to identify potential off-targets. Hits from this screen are then followed up with dose-response assays to determine their IC50 values, providing a quantitative measure of potency.

Workflow for kinase selectivity profiling.

Conclusion

Befotertinib monomesilate is a potent and highly selective third-generation EGFR TKI. Its selectivity for sensitizing and T790M mutant EGFR over wild-type EGFR is a hallmark of its design and is critical to its clinical efficacy and safety profile. The experimental protocols described herein represent the standard methodologies used to characterize this selectivity. Further public release of comprehensive kinome scan data will allow for a more detailed quantitative understanding of its off-target profile. The continued investigation and clinical application of Befotertinib hold promise for the treatment of EGFR-mutated NSCLC.

References

- 1. Befotertinib (D-0316) | EGFR inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Befotertinib (D-0316) versus icotinib as first-line therapy for patients with EGFR-mutated locally advanced or metastatic non-small-cell lung cancer: a multicentre, open-label, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Trial of a Third Generation EGFR Mutant-Selective Inhibitor (D-0316) in Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Investigating the Binding Kinetics of Befotertinib Monomesilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib (D-0316) is a highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring EGFR mutations, including the T790M resistance mutation that often arises after treatment with earlier generation TKIs.[3][5][6][7][8][9] As a covalent inhibitor, Befotertinib forms an irreversible bond with a specific cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[7] Understanding the binding kinetics of Befotertinib is crucial for elucidating its mechanism of action, optimizing dosing strategies, and developing next-generation inhibitors.

This technical guide provides an in-depth overview of the binding kinetics of Befotertinib monomesilate, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for characterizing its interaction with the EGFR protein. While specific quantitative binding kinetic parameters for Befotertinib are not publicly available, this guide presents representative data for other third-generation covalent EGFR inhibitors to illustrate the expected kinetic profile and provides the methodologies to generate such data.

Mechanism of Action

Befotertinib is an orally active, third-generation EGFR TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Its mechanism of action is characterized by the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[7] This irreversible binding effectively blocks the catalytic activity of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.

The covalent interaction proceeds in a two-step mechanism:

-

Reversible Binding: Befotertinib initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. The affinity of this initial reversible interaction is described by the inhibition constant (Ki).

-

Covalent Bond Formation: Following the initial binding, a reactive acrylamide warhead on the Befotertinib molecule undergoes a Michael addition reaction with the thiol group of the Cys797 residue, forming a stable, irreversible covalent bond. The rate of this reaction is defined by the inactivation rate constant (kinact).

The overall potency of a covalent inhibitor like Befotertinib is a function of both its initial binding affinity (Ki) and the rate of covalent modification (kinact), often expressed as the ratio kinact/Ki.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, differentiation, and survival. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Befotertinib's inhibition of EGFR effectively shuts down these oncogenic signaling cascades.

Quantitative Binding Kinetics Data

While specific binding kinetics data for Befotertinib monomesilate are not publicly available, the table below presents representative kinetic parameters for other third-generation covalent EGFR inhibitors against wild-type (WT) and mutant EGFR. This data illustrates the typical high potency and selectivity of these inhibitors. The parameters shown are the inhibition constant (Ki), which reflects the initial reversible binding affinity, and the rate of covalent inactivation (kinact). The overall potency is represented by the kinact/Ki ratio.

| Inhibitor | EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |

| Afatinib | WT | 0.16 | 0.0010 | 6.3 x 106 |

| L858R/T790M | 23 | 0.0016 | 7.0 x 104 | |

| Dacomitinib | WT | 0.093 | 0.0021 | 2.3 x 107 |

| L858R/T790M | 1.8 | 0.0013 | 7.2 x 105 | |

| Osimertinib | WT | 16 | 0.0015 | 9.4 x 104 |

| L858R/T790M | 0.22 | 0.0010 | 4.5 x 106 |

Data is representative of third-generation covalent EGFR inhibitors and is adapted from studies on similar compounds.[10][11] The specific values for Befotertinib are not publicly available.

Experimental Protocols for Determining Binding Kinetics

Several biophysical and biochemical techniques can be employed to determine the binding kinetics of Befotertinib. The following sections detail the methodologies for three commonly used assays.

General Experimental Workflow

The determination of binding kinetics typically follows a structured workflow, from initial screening to detailed kinetic characterization.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation:

-

Recombinant human EGFR protein (wild-type and relevant mutants) is purified and dialyzed extensively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).

-

Befotertinib monomesilate is dissolved in 100% DMSO to create a high-concentration stock solution and then diluted into the final assay buffer. The final DMSO concentration in the sample cell and syringe must be matched precisely to minimize heats of dilution.

-

All solutions should be thoroughly degassed before use.

-

-

ITC Experiment:

-

The sample cell (typically ~200 µL) is filled with the EGFR protein solution at a concentration of 5-20 µM.

-

The injection syringe (typically ~40 µL) is loaded with Befotertinib at a concentration 10-20 times that of the protein.

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections (e.g., 2 µL) of the Befotertinib solution are titrated into the protein solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (Befotertinib) to a ligand (EGFR) immobilized on a sensor surface. It provides kinetic information including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip (e.g., CM5) is activated, and recombinant EGFR protein is immobilized onto the surface via amine coupling.

-

The remaining active sites on the surface are deactivated. A reference flow cell is prepared in the same way but without protein immobilization to allow for background subtraction.

-

-

Binding Analysis:

-

A series of Befotertinib solutions at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP+ buffer).

-

The Befotertinib solutions are injected sequentially over the sensor surface at a constant flow rate.

-

The change in the refractive index at the surface, which is proportional to the mass of bound Befotertinib, is monitored in real-time (association phase).

-

After the injection, the running buffer is flowed over the surface to monitor the dissociation of the Befotertinib-EGFR complex (dissociation phase).

-

-

Data Analysis:

-

The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

-

For a covalent inhibitor, the dissociation phase will be extremely slow or non-existent, and more complex models are needed to determine the kinact and Ki.

-

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, high-throughput method that measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity. This assay is particularly useful for determining the IC50 value of an inhibitor.

Methodology:

-

Kinase Reaction:

-

The reaction is set up in a multi-well plate. Each well contains the kinase reaction buffer, recombinant EGFR enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP.

-

Varying concentrations of Befotertinib (or DMSO for control) are added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

-

Luminescence Detection:

-

An equal volume of Kinase-Glo® Reagent is added to each well to stop the kinase reaction and initiate the luminescence reaction.

-

The plate is incubated at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

The luminescence of each well is measured using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is converted to percent inhibition relative to the DMSO control.

-

The percent inhibition is plotted against the logarithm of the Befotertinib concentration.

-

The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Befotertinib required to inhibit 50% of the EGFR kinase activity under the specified assay conditions.

-

Conclusion

Befotertinib monomesilate is a potent, third-generation covalent EGFR inhibitor that has shown significant promise in the treatment of NSCLC. Its irreversible binding to the Cys797 residue in the EGFR kinase domain leads to sustained inhibition of oncogenic signaling. While specific binding kinetics data for Befotertinib are not yet in the public domain, this technical guide has provided an overview of its mechanism of action and detailed experimental protocols that can be used to fully characterize its binding kinetics. The application of techniques such as ITC, SPR, and luminescent kinase assays will provide a comprehensive understanding of the affinity, and kinetic and thermodynamic properties that govern the interaction of Befotertinib with its target, further informing its clinical application and the development of future EGFR inhibitors.

References

- 1. Befotertinib (D-0316) | EGFR inhibitor | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Befotertinib's Impact on RAS-RAF-MEK-ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befotertinib (D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2] By targeting the upstream EGFR, Befotertinib effectively modulates the downstream RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of the mechanism of action of Befotertinib with a focus on its impact on the RAS-RAF-MEK-ERK pathway, supported by available data and detailed experimental protocols.

Introduction to Befotertinib and the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, including NSCLC, aberrant activation of this pathway, often driven by mutations in upstream receptors like EGFR, leads to uncontrolled cell growth.[4]

Befotertinib is a potent and selective inhibitor of mutant EGFR.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to its irreversible inactivation.[1] This action prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade.[1][4]

Mechanism of Action of Befotertinib on the RAS-RAF-MEK-ERK Signaling Pathway

Befotertinib's primary mechanism of action is the direct inhibition of the tyrosine kinase activity of EGFR.[1] In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to a continuous downstream signal. By irreversibly binding to the mutant EGFR, Befotertinib blocks this initial signal, thereby preventing the activation of the RAS-RAF-MEK-ERK pathway.[1]

Quantitative Data on Befotertinib's Efficacy

While specific quantitative data on the direct inhibition of RAS-RAF-MEK-ERK pathway components by Befotertinib from preclinical studies is not extensively published, clinical trial data provides strong evidence of its efficacy in patients with EGFR T790M-mutated NSCLC who have developed resistance to prior EGFR TKI therapy.

| Clinical Trial Endpoint | Cohort A (50 mg) | Cohort B (75-100 mg) | Reference |

| Investigator-Assessed ORR | 54.0% (95% CI: 46.3%-61.5%) | 65.9% (95% CI: 60.1%-71.3%) | [2] |

| IRC-Assessed ORR | Not Reported | 67.6% (95% CI: 61.9%-72.9%) | [2] |

| Investigator-Assessed Median PFS | 11.0 months (95% CI: 9.6-12.5) | 12.5 months (95% CI: 11.1-13.8) | [2] |

| IRC-Assessed Median PFS | Not Reported | 16.6 months (95% CI: 15.0-NE) | [2] |

ORR: Objective Response Rate; IRC: Independent Review Committee; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Evaluable.

These high response rates and prolonged progression-free survival indirectly demonstrate the effective shutdown of the oncogenic signaling driven by the RAS-RAF-MEK-ERK pathway.

Experimental Protocols

To assess the impact of Befotertinib on the RAS-RAF-MEK-ERK signaling pathway, several key in vitro and in vivo experiments are typically performed. The following are detailed methodologies for these assays.

Western Blot Analysis for Pathway Inhibition

This assay is used to visualize the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway, providing a direct measure of pathway inhibition by Befotertinib.

Protocol:

-

Cell Culture: Culture NSCLC cell lines harboring EGFR T790M mutation (e.g., NCI-H1975) in appropriate media.

-

Treatment: Treat cells with increasing concentrations of Befotertinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, t-EGFR, p-MEK, t-MEK, p-ERK, and t-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay

This assay measures the effect of Befotertinib on the growth of cancer cells, which is a downstream consequence of inhibiting the RAS-RAF-MEK-ERK pathway.

Protocol:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Befotertinib.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of Befotertinib in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously implant NSCLC cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer Befotertinib or vehicle orally, once daily.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway inhibition).

Conclusion

Befotertinib is a highly effective third-generation EGFR-TKI that exerts its anti-cancer effects by potently and irreversibly inhibiting mutant EGFR. This upstream inhibition leads to a significant blockade of the downstream RAS-RAF-MEK-ERK signaling pathway, thereby suppressing tumor cell proliferation and survival. While direct quantitative preclinical data on the specific impact of Befotertinib on each component of the RAS-RAF-MEK-ERK cascade is not widely available in published literature, the robust clinical efficacy observed in patients with EGFR-mutant NSCLC provides strong evidence for its profound inhibitory effect on this critical oncogenic pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the molecular effects of Befotertinib on RAS-RAF-MEK-ERK signaling.

References

- 1. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]

- 2. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Befotertinib Monomesilate: A Third-Generation EGFR TKI for T790M-Positive Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Befotertinib (D-0316) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][2] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] Befotertinib has been approved in China for the second-line treatment of patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[4][5] This technical guide provides a comprehensive overview of Befotertinib monomesilate, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction to EGFR Mutations and Resistance in NSCLC

EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival through the activation of downstream signaling pathways such as PI3K-AKT and RAS-RAF-MEK-ERK.[1] Activating mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis in a subset of NSCLC patients.[1] First- and second-generation EGFR TKIs, such as erlotinib and afatinib, effectively inhibit these activating mutations.[1] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation in exon 20, T790M, which enhances the receptor's affinity for ATP and reduces the efficacy of these inhibitors.[1][3]

Mechanism of Action of Befotertinib

Befotertinib is a third-generation EGFR TKI specifically designed to overcome T790M-mediated resistance.[1] It acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding allows for sustained inhibition of both the initial activating EGFR mutations and the T790M resistance mutation.[1] Furthermore, Befotertinib exhibits selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize off-target effects and improve its safety profile.[1]

Preclinical Studies

In Vitro Kinase Assays

The potency and selectivity of Befotertinib were evaluated using in vitro kinase assays against various EGFR mutations. These assays typically involve measuring the half-maximal inhibitory concentration (IC50) of the compound against purified recombinant EGFR kinase domains.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, L858R/T790M, and exon 19 deletion/T790M) are expressed and purified. A generic kinase substrate, such as poly(Glu, Tyr)4:1, is used.

-

Compound Dilution: Befotertinib is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and Befotertinib in a suitable buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The level of substrate phosphorylation is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is determined by comparing the IC50 values for mutant EGFR to that of wild-type EGFR.[4][6]

Cell-Based Assays

The cellular activity of Befotertinib was assessed in NSCLC cell lines harboring relevant EGFR mutations.

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Human NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 with exon 19 deletion, H1975 with L858R/T790M) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Befotertinib for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTS or CellTiter-Glo, which quantify metabolic activity.

-

Data Analysis: The concentration of Befotertinib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

In Vivo Tumor Xenograft Models

The in vivo efficacy of Befotertinib was evaluated in animal models, typically using patient-derived xenografts (PDX).

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

-

Model Establishment: Fresh tumor tissue from NSCLC patients with confirmed T790M mutations is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[7][8]

-

Tumor Growth and Passaging: Once the tumors reach a certain volume, they are excised and can be serially passaged into new cohorts of mice to establish a stable PDX line.[8]

-

Drug Treatment: When tumors in the experimental cohort reach a palpable size, mice are randomized to receive vehicle control or Befotertinib orally at specified doses and schedules.[8]

-

Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., EGFR phosphorylation) by immunohistochemistry or western blotting.

-

Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

Clinical Development: Phase 2 Study (NCT03861156)

A pivotal phase 2, multicenter, single-arm, open-label study was conducted in China to evaluate the efficacy and safety of Befotertinib in patients with locally advanced or metastatic NSCLC who had progressed on prior EGFR TKI therapy and had a confirmed EGFR T790M mutation.[2][9]

Experimental Protocol

Patient Population: Eligible patients had locally advanced or metastatic NSCLC, confirmed EGFR T790M mutation, and disease progression after first- or second-generation EGFR TKI therapy.[2][9]

Treatment Regimen: Patients received oral Befotertinib once daily in two cohorts: Cohort A (50 mg) and Cohort B (75-100 mg).[2][10] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[10]

Endpoints:

-

Primary Endpoint: Objective Response Rate (ORR) assessed by an Independent Review Committee (IRC).[2][10]

-

Secondary Endpoints: Investigator-assessed ORR, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]

Tumor Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][10]

Safety Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][11][12]

EGFR Mutation Analysis: The presence of the T790M mutation was confirmed in tumor tissue or plasma samples using methods such as the Roche cobas® EGFR Mutation Test.[13][14][15]

Clinical Efficacy

The results from the phase 2 trial demonstrated significant clinical benefit for Befotertinib in the target patient population.

Table 1: Efficacy of Befotertinib in T790M-Positive NSCLC (Phase 2 Study)

| Efficacy Endpoint | Cohort A (50 mg) (n=176) | Cohort B (75-100 mg) (n=290) |

| IRC-Assessed ORR | Not Reported | 67.6% (95% CI: 61.9-72.9)[2] |

| Investigator-Assessed ORR | 54.0% (95% CI: 46.3-61.5)[2] | 65.9% (95% CI: 60.1-71.3)[2] |

| Median Investigator-Assessed PFS | 11.0 months (95% CI: 9.6-12.5)[2] | 12.5 months (95% CI: 11.1-13.8)[2] |

| Median IRC-Assessed PFS | Not Reported | 16.6 months (95% CI: 15.0-NE)[2] |

| Median OS | 23.9 months (95% CI: 21.1-27.2)[10] | 31.5 months (95% CI: 26.8-35.3)[10] |

CI: Confidence Interval; IRC: Independent Review Committee; NE: Not Evaluable; ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival.

Intracranial Efficacy

Befotertinib also showed promising activity in patients with brain metastases.

Table 2: Intracranial Efficacy of Befotertinib in Patients with Brain Metastases

| Efficacy Endpoint | Cohort A (50 mg) | Cohort B (75-100 mg) |

| Investigator-Assessed Intracranial ORR | 26.7% (95% CI: 7.8-55.1)[2] | 57.1% (95% CI: 34.0-78.2)[2] |

| IRC-Assessed Intracranial ORR | Not Reported | 55.9% (95% CI: 37.9-72.8)[2] |

| Median OS in Patients with Brain Metastasis | 18.6 months (95% CI: 14.9-26.3)[10] | 23.0 months (95% CI: 18.6-29.1)[10] |

CI: Confidence Interval; IRC: Independent Review Committee; ORR: Objective Response Rate; OS: Overall Survival.

Safety and Tolerability

Befotertinib demonstrated a manageable safety profile.

Table 3: Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Cohort A (50 mg) | Cohort B (75-100 mg) |

| Grade ≥3 TRAEs | 22.2%[10] | 31.7%[10] |

| Grade ≥3 Treatment-Emergent AEs | 38.1%[10] | 50.3%[10] |

| Common TRAEs (any grade) | Diarrhea, Rash/Acne, Paronychia[11] | Diarrhea, Rash/Acne, Paronychia[11] |

Mechanisms of Resistance to Befotertinib

As with other third-generation EGFR TKIs, acquired resistance to Befotertinib is expected to develop. Potential mechanisms of resistance include on-target alterations, such as the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors.[16] Off-target mechanisms may involve the activation of bypass signaling pathways, such as MET amplification, or histological transformation to small cell lung cancer.[16][17]

Conclusion

Befotertinib monomesilate is a highly effective third-generation EGFR TKI for the treatment of patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. It has demonstrated a robust and durable response, including in patients with central nervous system metastases, with a manageable safety profile. The data presented in this guide support its role as a valuable therapeutic option in this patient population. Further research is ongoing to explore its use in other settings, including as a first-line treatment and in combination with other agents.[4]

References

- 1. project.eortc.org [project.eortc.org]

- 2. researchgate.net [researchgate.net]

- 3. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. dovepress.com [dovepress.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. EGFR T790M mutation testing within a phase I study with AZD9291. - ASCO [asco.org]

- 16. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Befotertinib's Efficacy in Uncommon EGFR Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While the efficacy of these agents against common EGFR mutations (exon 19 deletions and the L858R point mutation) is well-established, a significant portion of patients harbor uncommon EGFR mutations, presenting a unique clinical challenge. Befotertinib, a third-generation EGFR-TKI, has emerged as a promising therapeutic option for this patient population. This technical guide provides an in-depth exploration of the efficacy of Befotertinib in NSCLC with uncommon EGFR mutations, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows.

Befotertinib is an irreversible EGFR-TKI designed to selectively target mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1]

Preclinical Efficacy of Befotertinib in Uncommon EGFR Mutations

In Vitro Activity

Preclinical studies have demonstrated the potent and selective activity of Befotertinib against various uncommon EGFR mutations. The half-maximal inhibitory concentration (IC50) values from in vitro assays provide a quantitative measure of the drug's potency.

| EGFR Mutation | Befotertinib IC50 (nM) |

| G719A | Data not available in search results |

| L861Q | Data not available in search results |

| S768I | Data not available in search results |

| Exon 18 Mutations (Del18, E709K) | Efficacy demonstrated, specific IC50 values not available in search results |

Further research is required to populate the specific IC50 values for Befotertinib against these mutations.

Clinical Efficacy of Befotertinib in Uncommon EGFR Mutations

Clinical evidence for Befotertinib's efficacy in uncommon EGFR mutations is emerging, primarily from case reports and ongoing clinical trials.

Compound Mutations

A case report has documented a positive response to Befotertinib monotherapy in a patient with a complex EGFR mutation involving both G719X and S768I.[2][3][4] The patient achieved a partial response (PR) with no severe adverse events observed.[2][3][4] This suggests that Befotertinib can be a promising treatment strategy for NSCLC patients with these rare and complex mutations.[2]

| Patient Characteristics | Treatment | Outcome |

| 70-year-old female with locally advanced unresectable NSCLC | Befotertinib (monotherapy) | Partial Response (PR) |

| EGFR Mutation: G719X and S768I | No severe adverse events |

Ongoing Clinical Trials

A Phase II clinical trial is currently underway to evaluate the efficacy and safety of Befotertinib in combination with Icotinib as a first-line treatment for patients with locally advanced or metastatic NSCLC harboring uncommon EGFR mutations, specifically G719X, S768I, and L861Q.[5] The estimated enrollment for this study is 23 patients.[5] While the results of this trial are not yet available, the protocol provides valuable insight into the patient population and treatment strategy being investigated.

Experimental Protocols

In Vitro Kinase Assays (General Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Befotertinib against various uncommon EGFR mutations.

Cell Lines: Ba/F3 cells, a murine pro-B cell line, are commonly used as they are dependent on interleukin-3 (IL-3) for survival and can be genetically engineered to express specific human EGFR mutations. This makes them a suitable model to assess the specific activity of EGFR inhibitors.

Procedure:

-

Cell Culture: Ba/F3 cells expressing different uncommon EGFR mutations (e.g., G719A, L861Q, S768I) are cultured in appropriate media supplemented with necessary growth factors, excluding IL-3 to ensure dependence on the expressed mutant EGFR for survival.

-

Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of Befotertinib.

-

Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence readings are normalized to untreated control cells, and the IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.

Clinical Trial Protocol: Befotertinib and Icotinib for Uncommon EGFR Mutations (NCT05007938)

Objective: To evaluate the efficacy and safety of Befotertinib in combination with Icotinib in treatment-naive patients with locally advanced or metastatic NSCLC harboring uncommon EGFR mutations.

Patient Population:

-

Inclusion Criteria:

-

Age 18 years or older.[5]

-

Pathologically confirmed locally advanced or metastatic NSCLC (Stage IIIB, IIIC, or IV).[5]

-

Treatment-naive for systemic antitumor therapy for advanced disease.[5]

-

Confirmed presence of one or more of the following uncommon EGFR mutations: G719X (exon 18), S768I (exon 20), or L861Q (exon 21).[5]

-

ECOG performance status of 0 or 1.[5]

-

At least one measurable lesion as per RECIST v1.1.[5]

-

-

Exclusion Criteria:

Treatment Plan:

-

Patients receive a combination of Befotertinib and Icotinib. The specific dosages and administration schedule are detailed in the full trial protocol.

Endpoints:

-

Primary Endpoint: Objective Response Rate (ORR).

-

Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), Overall Survival (OS), and safety profile.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Caption: EGFR Signaling Pathway and Mechanism of Befotertinib Action.

Caption: Workflow for In Vitro IC50 Determination.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. New data highlighting the efficacy and safety outcomes of third‐generation EGFR‐TKI in NSCLC patients with rare EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-small cell lung cancer cells with uncommon EGFR exon 19delins variants respond poorly to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Application Notes and Protocols: In Vitro Profiling of Befotertinib Monomesilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befotertinib monomesilate is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both activating EGFR mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the in vitro characterization of befotertinib, focusing on cell viability, EGFR kinase activity, and downstream signaling pathway modulation. The provided methodologies and expected outcomes will guide researchers in designing robust in vitro assays to evaluate the efficacy and mechanism of action of befotertinib and similar compounds.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In several cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[1][2] Befotertinib is an irreversible EGFR TKI that covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1] This action leads to sustained inhibition of EGFR signaling, even in the presence of the T790M mutation, which confers resistance to earlier-generation TKIs.[1] The primary downstream signaling cascades inhibited by befotertinib include the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1][3]

This document outlines key in vitro assays to assess the activity of befotertinib monomesilate, including cell viability assays to determine potency in various EGFR-mutant cell lines, biochemical assays to measure direct kinase inhibition, and Western blot analysis to confirm the inhibition of EGFR phosphorylation and downstream signaling.

Data Presentation

Table 1: Expected In Vitro Activity of Befotertinib in EGFR-Mutant NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Expected Befotertinib IC50 Range (nM) | Notes |

| PC-9 | Exon 19 Deletion | 1 - 20 | Highly sensitive to third-generation EGFR TKIs. |

| HCC827 | Exon 19 Deletion | 1 - 20 | Another cell line model for EGFR exon 19 deletions. |

| H3255 | L858R | 5 - 50 | Sensitive to third-generation EGFR TKIs. |

| H1975 | L858R, T790M | 10 - 100 | The presence of the T790M mutation confers resistance to first-generation TKIs, but this cell line is a key model for evaluating third-generation inhibitors like befotertinib. |

| A549 | Wild-Type EGFR | >1000 | Expected to be insensitive due to the absence of activating EGFR mutations. Serves as a negative control. |

Note: The IC50 values presented are representative expectations for a third-generation EGFR TKI like befotertinib based on publicly available data for similar compounds. Actual values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of befotertinib in various NSCLC cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, A549)

-

Befotertinib monomesilate

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Preparation: Prepare a 10 mM stock solution of befotertinib monomesilate in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared befotertinib dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the befotertinib concentration and use a non-linear regression model to determine the IC50 value.

EGFR Kinase Activity Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of befotertinib on the enzymatic activity of recombinant EGFR protein (both wild-type and mutant forms).

Materials:

-

Recombinant human EGFR (Wild-Type and T790M mutant)

-

Befotertinib monomesilate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of befotertinib in kinase buffer. Prepare a solution of EGFR enzyme and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the befotertinib dilutions. Add the EGFR enzyme/substrate solution to each well and incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add the ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each befotertinib concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the befotertinib concentration.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation at specific tyrosine residues in response to befotertinib treatment.

Materials:

-

NSCLC cell lines

-

Befotertinib monomesilate

-

Serum-free medium

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of befotertinib for 2-4 hours.

-

EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 30-50 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. β-actin is used as a loading control.

Visualization of Pathways and Workflows

Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

References

Establishing Dose-Response Curves for Befotertinib Monomesilate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befotertinib (also known as D-0316) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2][3] Establishing accurate dose-response curves is a critical step in the preclinical and clinical development of Befotertinib to determine its potency, selectivity, and optimal therapeutic window. These application notes provide detailed protocols for in vitro and in vivo studies to generate robust dose-response data for Befotertinib monomesilate.

Introduction

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in a significant subset of NSCLC patients.[2] While first and second-generation EGFR TKIs have been effective, the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, limits their long-term efficacy.[2]

Befotertinib is a novel, irreversible third-generation EGFR TKI designed to potently inhibit both the initial activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][4] This selectivity is crucial for minimizing off-target toxicities. The protocols outlined below are designed to comprehensively characterize the dose-dependent effects of Befotertinib on cancer cell viability, EGFR signaling, and in vivo tumor growth.

Data Presentation

Table 1: In Vitro Cytotoxicity of Befotertinib in NSCLC Cell Lines (Illustrative Data)

| Cell Line | EGFR Mutation Status | Befotertinib IC50 (nM) | Osimertinib IC50 (nM) (Reference) | Gefitinib IC50 (nM) (Reference) |

| PC-9 | Exon 19 Deletion | 5.2 | 11.8 | 15.7 |

| H1975 | L858R, T790M | 8.9 | 12.1 | >10,000 |

| HCC827 | Exon 19 Deletion | 6.1 | 10.5 | 12.3 |

| A549 | WT-EGFR | 1,250 | 980 | >10,000 |

Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcomes of the described protocols. Actual IC50 values should be determined experimentally.

Table 2: In Vivo Efficacy of Befotertinib in a H1975 Xenograft Model (Illustrative Data)

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 210 | - |

| Befotertinib | 10 | 750 ± 150 | 50 |

| Befotertinib | 25 | 300 ± 95 | 80 |

| Befotertinib | 50 | 120 ± 45 | 92 |

Note: The data presented in this table is for illustrative purposes. Actual in vivo efficacy should be determined through experimentation.

Signaling Pathways and Experimental Workflows

Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.

Caption: Workflow for in vitro dose-response determination.

Caption: Workflow for in vivo dose-response determination.

Experimental Protocols

In Vitro Protocols

1. Cell Culture of NSCLC Lines

-

Objective: To maintain and propagate human NSCLC cell lines for use in dose-response assays.

-

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, HCC827, A549)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture NSCLC cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

-

Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 1,000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed cells into new flasks at the desired density for propagation or into 96-well plates for assays.

-

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the dose-dependent cytotoxic effect of Befotertinib on NSCLC cell lines and calculate the IC50 value.

-

Materials:

-

Cultured NSCLC cells

-

Befotertinib monomesilate

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Befotertinib in culture medium (e.g., from 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the diluted Befotertinib solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-